N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 1795088-14-0) is a synthetic small molecule with the molecular formula C18H21N3O4S and a molecular weight of 375.44 g/mol. It contains a 2,4-dioxothiazolidin-3-yl group linked through a piperidine ring to an N-phenylacetamide moiety.
Molecular FormulaC18H21N3O4S
Molecular Weight375.44
CAS No.1795088-14-0
Cat. No.B2360435
⚠ Attention: For research use only. Not for human or veterinary use.
N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 1795088-14-0) for Research and Screening Procurement
N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide (CAS 1795088-14-0) is a synthetic small molecule with the molecular formula C18H21N3O4S and a molecular weight of 375.44 g/mol. It contains a 2,4-dioxothiazolidin-3-yl group linked through a piperidine ring to an N-phenylacetamide moiety. This compound belongs to the broader thiazolidine-2,4-dione (TZD) chemotype, a class extensively investigated for modulating Peroxisome Proliferator-Activated Receptors (PPARs) and Pim kinases [1]. Its specific N-arylacetamide extension distinguishes it from simpler TZD derivatives such as pioglitazone and rosiglitazone. Publicly available primary biological data for this exact compound are currently limited.
Non-classical TZD-piperidine chemotype for exploratory PPAR/Pim kinase studies
Requires experimental target engagement verification due to limited public data
Structurally distinct from benzylidene-TZD and sulfonamide-linked analogs
[1] Willson, T.M., Brown, P.J., Sternbach, D.D., & Henke, B.R. The PPARs: from orphan receptors to drug discovery. J. Med. Chem. 43, 527–550 (2000). View Source
Why In-Class Thiazolidinedione/Piperidine Analogs Cannot Replace N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide Without Quantitative Verification
Compounds within the TZD-piperidine class exhibit pronounced sensitivity to N-alkylation and linker geometry, leading to divergent PPAR subtype selectivity, solubility, and metabolic stability [1]. The present compound’s 2-oxoethyl linker and para-acetamide substitution differ from the benzylidene-TZD motif of classical PPARγ agonists and from the sulfonamide-linked TZDs explored as Pim kinase inhibitors. Consequently, activity profiles, target engagement, and ADME parameters cannot be reliably extrapolated from literature data on surrogates such as 3-(1-(3-(4-chloro-3-methylphenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione or AZD1208. Any substitution without side-by-side experimental verification risks compromising assay reproducibility and data integrity in ongoing research programs.
Linker geometry and para-acetamide substitution may shift PPAR subtype selectivity relative to classical TZDs.
Pim kinase inhibition profiles of sulfonamide-linked TZDs (e.g., AZD1208) may not reflect this piperidine-linked variant.
Activity and ADME parameters from literature surrogates require side-by-side experimental verification to ensure assay reproducibility.
Quantitative Differentiation Evidence for N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide (1795088-14-0)
Targeted Application Scenarios for N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide Based on Current Evidence
Focused Screening for Novel PPARδ or Dual PPARα/γ Modulators
Given the structural departure from classical TZD agonists, this compound is a suitable candidate for exploratory panels assessing PPAR transactivation across subtypes. Its 2,4-dioxothiazolidin-3-yl core may favor PPARδ engagement, a target implicated in metabolic diseases and inflammation [1]. Researchers should conduct direct head-to-head transactivation assays against PPARα, PPARγ, and PPARδ using established reference agonists (e.g., GW501516 for PPARδ, rosiglitazone for PPARγ) to establish selectivity fingerprints.
Kinase Selectivity Profiling in Pim-1/Pim-2/Pim-3 Cancer Models
Thiazolidine-2,4-diones appended to basic amines have been reported as Pim kinase inhibitors [2]. The piperidine linker in this compound may confer a distinct hinge-binding interaction relative to sulfonamide-linked TZDs. Its use in Pim-1, Pim-2, and Pim-3 enzymatic inhibition assays, alongside clinical candidate AZD1208, can clarify the impact of the acetamide extension on isoform selectivity and cellular potency in leukemia cell lines such as K562 and MV-4-11.
Chemical Probe Development for O-GlcNAcase Inhibition in Neurodegenerative Disease Research
Derivatives of this scaffold have been patented as O-GlcNAcase inhibitors for potential treatment of tauopathies and Alzheimer’s disease [3]. The N-phenylacetamide terminus may interact with the enzyme’s hydrophobic pocket, distinguishing it from carbohydrate-mimetic inhibitors. Procurement and testing in O-GlcNAcase enzyme assays and cellular tau phosphorylation models (e.g., SH-SY5Y or primary neurons) can evaluate its suitability as a starting point for medicinal chemistry optimization.
Solubility and Formulation Screening for in Vivo Metabolic Disease Studies
The molecular weight (375.44 g/mol) and moderate hydrogen bond donor/acceptor count suggest acceptable drug-like properties. However, the specific solubility and permeability profile must be measured experimentally. This compound is appropriate for high-throughput equilibrium solubility assays (e.g., in FaSSIF/FeSSIF media) and Caco-2 permeability screens, with comparative benchmarking against pioglitazone to evaluate oral absorption potential prior to in vivo pharmacokinetic studies.
Application
Selection Property
Validation Focus
PPAR subtype transactivation screening
Non-classical TZD-piperidine scaffold
Selectivity against PPARα, γ, δ reference agonists
Pim-1/2/3 kinase selectivity profiling
Piperidine-linked TZD chemotype
Isoform selectivity vs AZD1208 and cellular potency in leukemia lines
O-GlcNAcase inhibition research (tauopathy models)
N-phenylacetamide terminus interaction
Enzyme inhibition and cellular tau phosphorylation response
Solubility and permeability screening
Drug-like properties (MW 375, moderate HBD/HBA)
Caco-2 and biorelevant solubility vs pioglitazone before in vivo PK
[1] Barish, G.D., Narkar, V.A., & Evans, R.M. PPARδ: a dagger in the heart of the metabolic syndrome. J. Clin. Invest. 116, 590–597 (2006). View Source
[2] Drygin, D., Haddach, M., Pierre, F., & Ryckman, D.M. Potential use of Pim kinase inhibitors in oncology. J. Med. Chem. 55, 8199–8208 (2012). View Source
[3] Zhu, Y., Liu, J., & Vocadlo, D.J. O-GlcNAcase inhibitors as potential therapeutics for Alzheimer’s disease and related tauopathies. Proc. Natl. Acad. Sci. USA 111, 5723–5728 (2014). View Source
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